molecular formula C10H9BrINO B3044391 1-Acetyl-7-bromo-5-iodoindoline CAS No. 1000343-20-3

1-Acetyl-7-bromo-5-iodoindoline

Cat. No.: B3044391
CAS No.: 1000343-20-3
M. Wt: 365.99 g/mol
InChI Key: ZHPNAKQQAJQYIG-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromo-5-iodoindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 1-Acetyl-7-bromo-5-iodoindoline typically involves the functionalization of the indole nucleus. One common method is the electrophilic substitution reaction, where bromine and iodine are introduced to the indole ring. The acetyl group is then added through an acylation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for such compounds usually involve large-scale reactions with optimized conditions to ensure consistency and efficiency. These methods may include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

1-Acetyl-7-bromo-5-iodoindoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the removal of halogen atoms or reduction of the acetyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine or iodine atoms with other functional groups, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Acetyl-7-bromo-5-iodoindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-7-bromo-5-iodoindoline involves its interaction with molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of viral replication .

Comparison with Similar Compounds

1-Acetyl-7-bromo-5-iodoindoline can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(7-bromo-5-iodo-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPNAKQQAJQYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646824
Record name 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-20-3
Record name 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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